molecular formula C17H19NO7 B12065997 Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B12065997
M. Wt: 349.3 g/mol
InChI Key: JIMRURLBCRYAJA-UHFFFAOYSA-N
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Description

Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is an organic compound with a complex structure that includes an oxazolidine ring, a benzyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps One common method includes the reaction of benzylamine with di-tert-butyl dicarbonate to form the corresponding benzyl carbamate This intermediate is then reacted with ethyl oxalyl chloride to form the oxazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidine ring to other ring structures.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The benzyl and tert-butyl ester groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
  • Benzyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Uniqueness

Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazolidine ring and the tert-butyl ester group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-13(19)9-12-14(20)24-16(22)18(12)15(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

JIMRURLBCRYAJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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